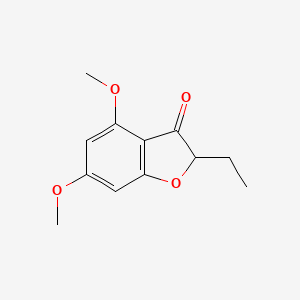![molecular formula C19H20BFN2O3 B13532151 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one](/img/structure/B13532151.png)
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one is a complex organic compound that features a benzoxaborole scaffold. Benzoxaboroles are known for their versatile roles in organic synthesis, molecular recognition, and supramolecular chemistry.
Vorbereitungsmethoden
The synthesis of benzoxaboroles typically involves the reaction of boronic acids with ortho-aminophenols. For the specific compound , the synthetic route would likely involve the following steps:
Formation of the benzoxaborole core: This can be achieved by reacting 6-fluoro-2,1-benzoxaborol-1(3H)-ol with appropriate reagents under controlled conditions.
Incorporation of the diazatricyclo scaffold:
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable reaction conditions and efficient purification techniques.
Analyse Chemischer Reaktionen
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the benzoxaborole moiety can be oxidized to form a ketone or aldehyde.
Reduction: The compound can undergo reduction reactions, particularly at the double bonds in the diazatricyclo scaffold.
Substitution: The fluorine atom in the benzoxaborole moiety can be substituted with other functional groups under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions would depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s ability to interact with biological molecules makes it a valuable tool for studying enzyme mechanisms and protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one involves its interaction with specific molecular targets. The benzoxaborole moiety is known to inhibit enzymes by trapping tRNA in the editing site, which is crucial for protein synthesis . This mechanism is particularly effective against fungal and bacterial pathogens, making the compound a promising candidate for antimicrobial therapies.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one include other benzoxaborole derivatives such as:
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690): Known for its antifungal properties.
6-fluoro-2,1-benzoxaborol-1(3H)-ol: Used in various medicinal chemistry applications.
Tavaborole: An antifungal drug used for the treatment of onychomycosis.
The uniqueness of the target compound lies in its combination of the benzoxaborole and diazatricyclo scaffolds, which confer distinct chemical and biological properties that are not present in other similar compounds.
Eigenschaften
Molekularformel |
C19H20BFN2O3 |
|---|---|
Molekulargewicht |
354.2 g/mol |
IUPAC-Name |
10-(6-fluoro-1-hydroxy-3H-2,1-benzoxaborol-4-yl)-4,4-dimethyl-1,10-diazatricyclo[6.4.0.02,6]dodeca-2(6),7-dien-9-one |
InChI |
InChI=1S/C19H20BFN2O3/c1-19(2)8-11-5-16-18(24)23(4-3-22(16)17(11)9-19)15-7-12(21)6-14-13(15)10-26-20(14)25/h5-7,25H,3-4,8-10H2,1-2H3 |
InChI-Schlüssel |
YYXWANURURCXSO-UHFFFAOYSA-N |
Kanonische SMILES |
B1(C2=CC(=CC(=C2CO1)N3CCN4C5=C(CC(C5)(C)C)C=C4C3=O)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)






![2-{[(Tert-butoxy)carbonyl]amino}-4-methyl-3-(propan-2-yl)pentanoicacid](/img/structure/B13532152.png)
![4-[(Pyrrolidin-2-yl)methyl]pyrimidine](/img/structure/B13532159.png)
